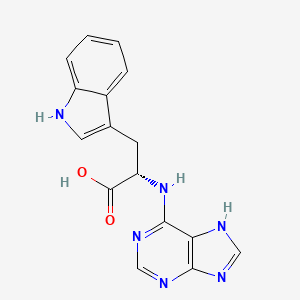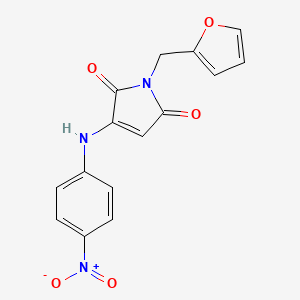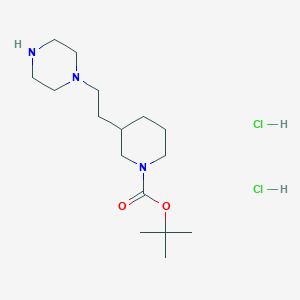
2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole compounds often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Various synthetic approaches have been developed over the years . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives, closely related to 2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide, have been studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds, through experimental and theoretical studies, have shown promising results in protecting steel against corrosion, highlighting their potential as effective corrosion inhibitors. Their mechanism involves adsorption onto the metal surface, providing a protective layer against corrosive agents. Such findings suggest the utility of benzothiazole derivatives in industrial applications where corrosion resistance is crucial (Hu et al., 2016).
Antimicrobial and Anti-inflammatory Properties
Research on benzothiazole derivatives has also uncovered their potential in medical applications, particularly in antimicrobial, anti-inflammatory, and psychotropic activities. New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial action. These properties suggest their potential use in developing new therapeutic agents for treating various diseases (Zablotskaya et al., 2013).
Antitumor Activities
The antitumor potential of benzothiazole derivatives has been explored through the synthesis and evaluation of novel compounds. Certain derivatives have shown cytostatic activities against various human cancer cell lines, including cervical, breast, colon, and laryngeal carcinoma, indicating their potential as antitumor agents. This research opens pathways for the development of new cancer therapies based on benzothiazole chemistry (Racané et al., 2006).
Tumor Hypoxia Markers
Benzothiazole derivatives have been investigated for their role as tumor hypoxia markers. Through the synthesis and in vitro and in vivo evaluation of radioiodinated nitroimidazole analogues, certain compounds have shown promise in accumulating in hypoxic tumor cells, offering a potential tool for diagnosing and understanding tumor hypoxia (Li et al., 2005).
Cerebral Ischemia Markers
In the context of cerebral ischemia, radioiodinated benzothiazole derivatives have been studied for their potential as noninvasive markers. These compounds have demonstrated specific localization in cerebral ischemic tissue in animal models, suggesting their applicability in the early detection and management of stroke and related conditions (Chu et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-12(2,3)10(16)14-11-13-8-5-4-7(15(17)18)6-9(8)19-11/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDLNMPYTTYXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)

![3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzenecarbonitrile](/img/structure/B2766620.png)



![2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766626.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

